3,6-二甲基-1-苯并呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

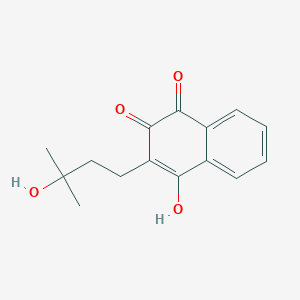

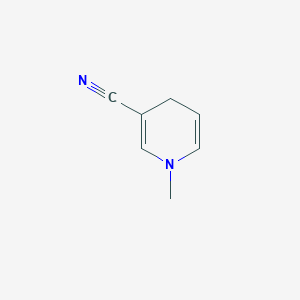

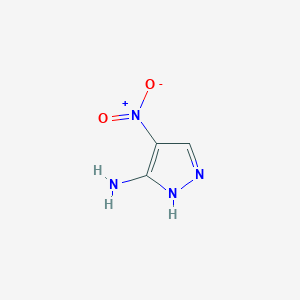

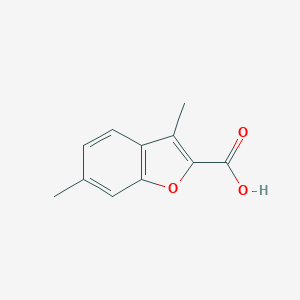

The compound of interest, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, is a derivative of benzofuran, which is a fused aromatic system combining a benzene ring with a furan ring. Benzofuran derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The structural motif of benzofuran is present in various natural products and synthetic compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, which has been used to synthesize commercial drug molecules like benzbromarone and amiodarone . Although the specific synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is not detailed in the provided papers, the general strategies for synthesizing benzofuran derivatives can be inferred.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied using spectroscopic methods and quantum chemical computations. For instance, the structural and spectroscopic characteristics of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide were investigated through Infrared, Raman, and NMR spectroscopy, complemented by density functional theory (DFT) computations . The crystal structure of 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid reveals a dihedral angle between the carboxylic acid group and the benzofuran ring system, with hydrogen bonding playing a significant role in the crystal packing .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including the formation of molecular adducts and coordination with metal ions. For example, 1-Benzofuran-2,3-dicarboxylic acid forms supramolecular adducts with different cations and can coordinate to metal ions as a ligand . The reactivity of benzofuran derivatives can be further understood through molecular electrostatic potential and frontier molecular orbitals (FMOs) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The optical, thermal, mechanical, and dielectric properties of these compounds can be studied using various techniques such as UV-Vis-NIR spectroscopy, TG/DTA analyses, Vickers microhardness measurement, and dielectric behavior investigations . The presence of substituents on the benzofuran ring can significantly affect these properties, as seen in the case of 3,5-dimethylprazole:1,3,5-benzene tricarboxylic acid molecular adduct .

科学研究应用

Anti-Tumor Activity

- Scientific Field : Medical and Pharmaceutical Research .

- Application Summary : Benzofuran compounds have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects .

- Results or Outcomes : In one study, a compound (referred to as compound 36) was found to have significant cell growth inhibitory effects on different types of cancer cells .

Anti-Oxidative Activity

- Scientific Field : Biochemistry .

- Application Summary : The 1,3-benzofuran derivatives have been identified as novel antioxidants .

- Results or Outcomes : The 1,3-benzofuran derivatives have very similar antioxidant activities with EC 50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively .

Palladium-Catalyzed Cross-Coupling Reaction

- Scientific Field : Organic Chemistry .

- Application Summary : “3,6-Dimethyl-1-benzofuran-2-carboxylic acid” undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

- Results or Outcomes : The reaction results in the formation of the corresponding biaryl .

Anti-Hepatitis C Virus Activity

- Scientific Field : Virology .

- Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

- Results or Outcomes : The novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

- Scientific Field : Oncology .

- Application Summary : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Results or Outcomes : Some substituted benzofurans have dramatic anticancer activities . For instance, compound 36 was found to have significant cell growth inhibitory effects on different types of cancer cells .

Synthesis of Polycyclic Benzofuran Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

- Methods of Application : This involves the cyclization of aryl acetylenes using transition-metal catalysis .

- Results or Outcomes : This method is an excellent way for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Anti-Inflammatory Activity

- Scientific Field : Pharmacology .

- Application Summary : Some benzofuran derivatives have shown anti-inflammatory activities . These compounds can inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .

- Results or Outcomes : The benzofuran derivatives have shown significant anti-inflammatory activities .

Antimicrobial Activity

- Scientific Field : Microbiology .

- Application Summary : Benzofuran derivatives have been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains .

- Results or Outcomes : The benzofuran derivatives have shown significant antimicrobial activities .

Antioxidant Activity

- Scientific Field : Biochemistry .

- Application Summary : Benzofuran derivatives have been found to exhibit antioxidant activity . These compounds can neutralize free radicals, which play a key role in aging and various diseases .

- Results or Outcomes : The benzofuran derivatives have shown significant antioxidant activities .

属性

IUPAC Name |

3,6-dimethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLVHFNRPEBDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400057 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

16820-37-4 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。